2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a methoxyphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone in the presence of a catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the quinazolinone intermediate.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the chlorophenyl-quinazolinone intermediate with a thiol compound.
Attachment of the Methoxyphenylacetamide Moiety: The final step involves the reaction of the sulfanyl intermediate with 3-methoxyphenylacetic acid or its derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide .
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide .
Uniqueness
The uniqueness of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide lies in its specific structural features, such as the quinazolinone core and the sulfanyl linkage, which confer distinct chemical and biological properties
Properties
CAS No. |
477333-52-1 |
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Molecular Formula |
C23H18ClN3O3S |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H18ClN3O3S/c1-30-18-6-4-5-16(13-18)25-21(28)14-31-23-26-20-8-3-2-7-19(20)22(29)27(23)17-11-9-15(24)10-12-17/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
VFDMVHHGWWYHGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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